

An In-depth Technical Guide to 3-((2-Hydroxyethyl)amino)propanol

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Compound of Interest

Compound Name: 3-((2-Hydroxyethyl)amino)propanol

Cat. No.: B098944

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This technical guide provides a comprehensive overview of **3-((2-Hydroxyethyl)amino)propanol**, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its nomenclature, chemical properties, and provides illustrative experimental protocols for its synthesis and analysis, based on established methods for analogous amino alcohols.

Chemical Identity and Nomenclature

3-((2-Hydroxyethyl)amino)propanol is a secondary amino alcohol possessing both primary and secondary hydroxyl groups. This structure allows for a variety of chemical reactions, making it a versatile building block in organic synthesis. For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Alternative Names for **3-((2-Hydroxyethyl)amino)propanol**

Name Type	Identifier
IUPAC Name	3-[(2-hydroxyethyl)amino]propan-1-ol[1]
CAS Number	19344-29-7[1]
Molecular Formula	C5H13NO2[1]
Common Synonyms	3-((2-Hydroxyethyl)amino)-1-propanol[1]
N-(2-hydroxyethyl)-beta-alaninol[1]	
2-(3-hydroxypropylamino)ethanol[1]	
3-(2-hydroxyethylamino)propan-1-ol[1]	
EINECS Number	242-978-3[1][2]
PubChem CID	3015059[1]
Other Identifiers	N-Ethanolpropanolamine[2]
2-hydroxyethyl-3-hydroxypropylamine[1]	
N-(2-hydroxyethyl)-3-amino-1-propanol[1]	

Physicochemical Properties

The physicochemical properties of **3-((2-Hydroxyethyl)amino)propanol** are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and storage. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Data for **3-((2-Hydroxyethyl)amino)propanol**

Property	Value
Molecular Weight	119.16 g/mol [1]
Computed XLogP3-AA	-1.2[1]
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	5
Exact Mass	119.094628657 Da[1]
Monoisotopic Mass	119.094628657 Da[1]
Topological Polar Surface Area	52.5 Å²[1]
Heavy Atom Count	8
Complexity	41.4[1]

Experimental Protocols

While specific literature detailing the synthesis and analysis of **3-((2-Hydroxyethyl)amino)propanol** is not abundant, established methodologies for analogous N-substituted amino alcohols can be adapted. The following sections provide detailed, representative protocols.

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-substituted amino alcohols is the reductive amination of a carbonyl compound with an amine. In this proposed synthesis, 3-aminopropanol is reacted with 2-hydroxyacetaldehyde.

Objective: To synthesize **3-((2-Hydroxyethyl)amino)propanol**.

Materials:

- 3-Aminopropanol
- 2-Hydroxyacetaldehyde (or its dimer)

- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride (STAB)
- Methanol (or other suitable protic solvent)
- Hydrochloric acid (HCl), 1M solution
- Sodium hydroxide (NaOH), 1M solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopropanol (1.0 equivalent) in methanol.
- **Imine Formation:** To the stirred solution, add 2-hydroxyacetaldehyde (1.1 equivalents) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the intermediate imine.
- **Reduction:** The reaction mixture is cooled to $0\text{ }^\circ\text{C}$ in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below $10\text{ }^\circ\text{C}$.
- **Quenching:** After the addition of the reducing agent is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the slow addition of 1M HCl until the pH is acidic, which also decomposes any remaining borohydride.
- **Work-up:** The methanol is removed under reduced pressure. The resulting aqueous solution is basified to a pH of >10 with 1M NaOH.
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate.

- **Drying and Concentration:** The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
- **Purification:** The crude **3-((2-Hydroxyethyl)amino)propanol** can be purified by vacuum distillation or column chromatography on silica gel.

Quality Control and Analysis by Gas Chromatography (GC)

The purity of the synthesized **3-((2-Hydroxyethyl)amino)propanol** can be assessed using gas chromatography. Due to the polar nature of amino alcohols, derivatization may be necessary to improve volatility and peak shape.

Objective: To determine the purity of a sample of **3-((2-Hydroxyethyl)amino)propanol**.

Instrumentation and Consumables:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column suitable for amines (e.g., Agilent CP-Wax for Volatile Amines)
- Helium or Hydrogen as carrier gas
- Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous solvent (e.g., Dichloromethane)

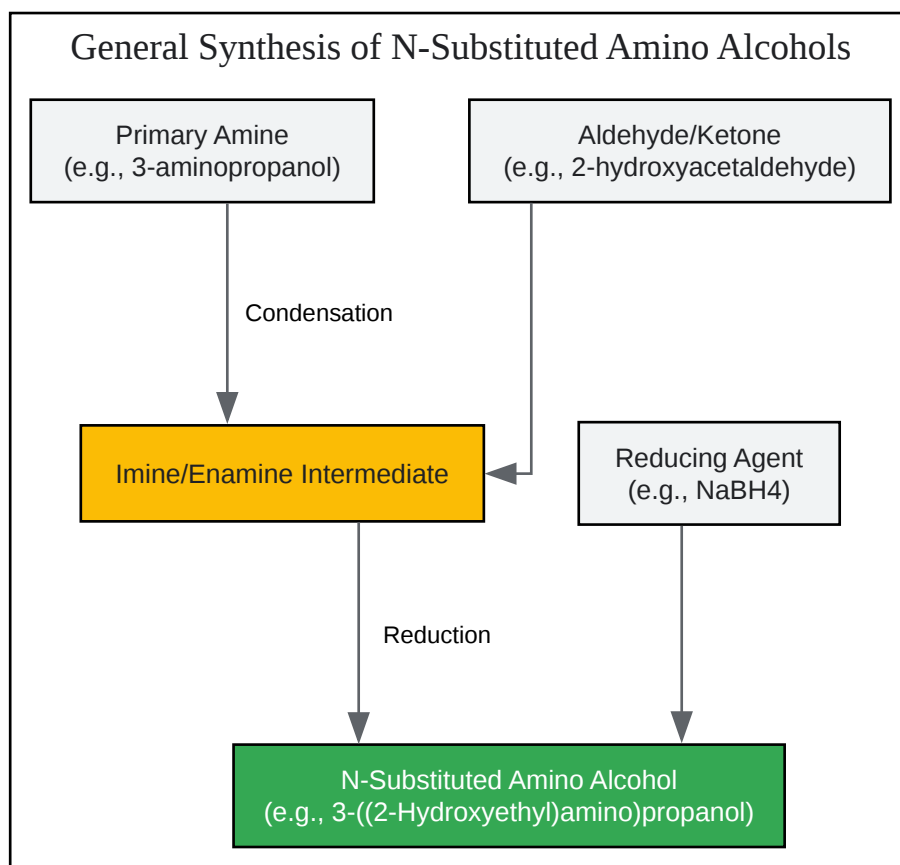
Procedure:

- **Sample Preparation (with Derivatization):**
 - Accurately weigh approximately 10 mg of the **3-((2-Hydroxyethyl)amino)propanol** sample into a vial.
 - Add 1 mL of anhydrous dichloromethane to dissolve the sample.
 - Add 100 µL of BSTFA.

- Seal the vial and heat at 60-70 °C for 30 minutes.
- Allow the sample to cool to room temperature before injection.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 240 °C.
 - Hold at 240 °C for 5 minutes.
 - Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
 - Injection Volume: 1 µL.
 - Split Ratio: 50:1.
- Data Analysis:
 - The purity is determined by calculating the area percentage of the main peak corresponding to the derivatized **3-((2-Hydroxyethyl)amino)propanol** in the chromatogram.

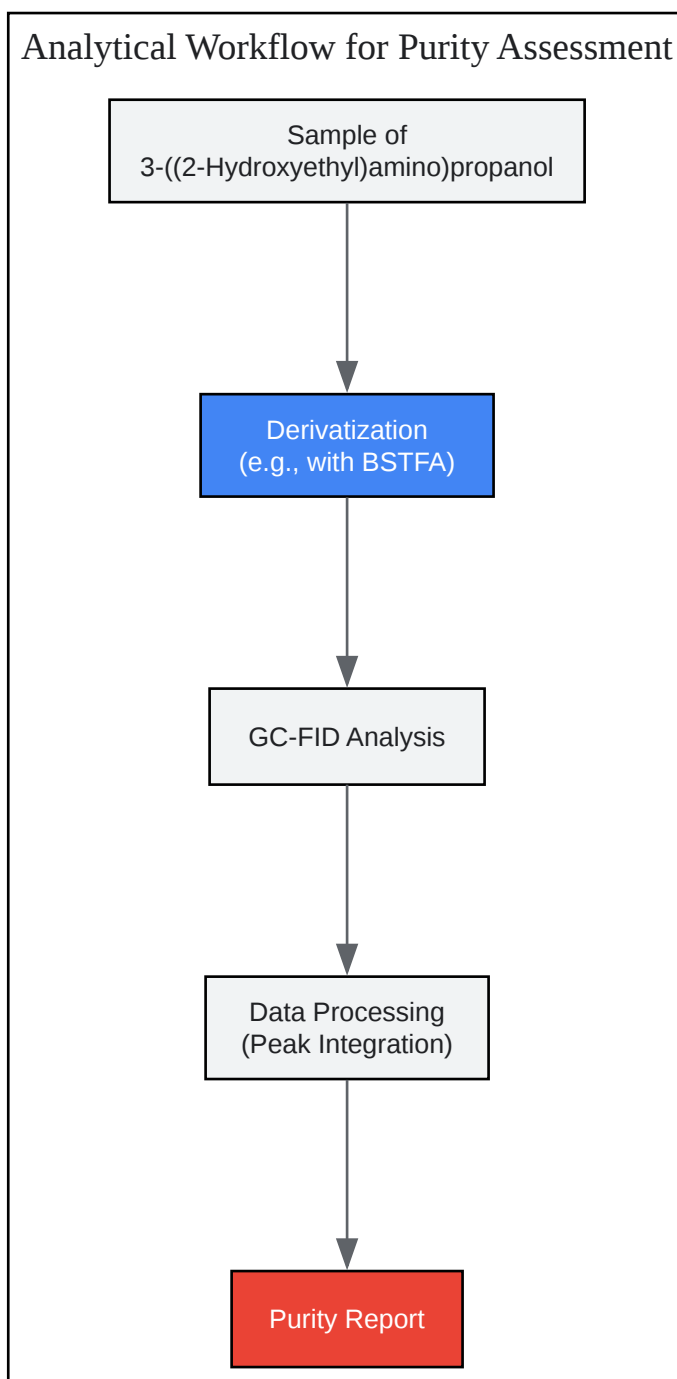
Visualized Workflows and Pathways

To aid in the conceptualization of the chemical processes involving **3-((2-Hydroxyethyl)amino)propanol**, the following diagrams illustrate a general synthetic pathway and a typical analytical workflow.



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A generalized synthetic pathway for N-substituted amino alcohols.



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A typical analytical workflow for the purity assessment of an amino alcohol.

In conclusion, while **3-((2-Hydroxyethyl)amino)propanol** is not a widely documented compound, its synthesis and analysis can be approached with confidence using established methods for related amino alcohols. The information and protocols provided in this guide serve

as a valuable resource for researchers and professionals working with this and similar chemical entities.

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References

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